molecular formula C15H16 B14282100 2-Phenyl-4,5,6,7-tetrahydro-1H-indene CAS No. 156722-77-9

2-Phenyl-4,5,6,7-tetrahydro-1H-indene

Cat. No.: B14282100
CAS No.: 156722-77-9
M. Wt: 196.29 g/mol
InChI Key: FSHYOETVGZNUQW-UHFFFAOYSA-N
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Description

2-Phenyl-4,5,6,7-tetrahydro-1H-indene is a chemical compound with the molecular formula C15H16. It is a derivative of indene, characterized by the presence of a phenyl group attached to the second carbon of the indene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-4,5,6,7-tetrahydro-1H-indene typically involves the addition of lithium acetylide, prepared in situ from phenylacetylene and butyl lithium, to cyclohexanone. This reaction yields a tertiary alcohol, which is then dehydrated using a system of phosphorus oxychloride and pyridine to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4,5,6,7-tetrahydro-1H-indene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine, followed by nucleophilic substitution with various nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while substitution reactions can introduce halogens or other functional groups.

Scientific Research Applications

2-Phenyl-4,5,6,7-tetrahydro-1H-indene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-4,5,6,7-tetrahydro-1H-indene involves its interaction with specific molecular targets and pathways. For instance, its anti-cancer activity is believed to be due to the inhibition of certain enzymes and signaling pathways involved in cell proliferation. the exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-4,5,6,7-tetrahydro-1H-indole: Similar in structure but contains a nitrogen atom in the ring.

    4,5,6,7-Tetrahydroindene: Lacks the phenyl group attached to the second carbon.

    1,2,3,5,6,7-Hexahydro-1H-inden-4-one: Contains additional hydrogen atoms and a ketone group.

Uniqueness

2-Phenyl-4,5,6,7-tetrahydro-1H-indene is unique due to its specific structure, which includes a phenyl group attached to the indene ring. This structural feature imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

156722-77-9

Molecular Formula

C15H16

Molecular Weight

196.29 g/mol

IUPAC Name

2-phenyl-4,5,6,7-tetrahydro-1H-indene

InChI

InChI=1S/C15H16/c1-2-6-12(7-3-1)15-10-13-8-4-5-9-14(13)11-15/h1-3,6-7,10H,4-5,8-9,11H2

InChI Key

FSHYOETVGZNUQW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)CC(=C2)C3=CC=CC=C3

Origin of Product

United States

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